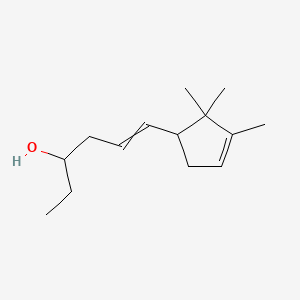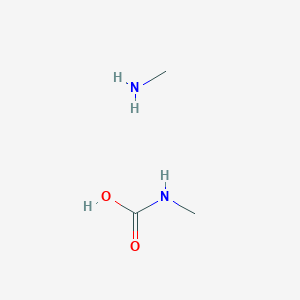
Methanamine; methylcarbamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanamine, also known as methylcarbamic acid, is an organic compound with the chemical formula CH₃NH₂. It is a primary amine, which means it contains an amino group (-NH₂) attached to a methyl group (-CH₃). This compound is a colorless gas with a strong odor similar to ammonia. Methanamine is highly soluble in water and is commonly used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methanamine can be synthesized through several methods:
Reduction of Nitro Compounds: One common method involves the reduction of nitromethane (CH₃NO₂) using hydrogen gas in the presence of a metal catalyst such as platinum or nickel. The reaction is as follows[ \text{CH}_3\text{NO}_2 + 3\text{H}_2 \rightarrow \text{CH}_3\text{NH}_2 + 2\text{H}_2\text{O} ]
Hydrolysis of Nitriles: Another method involves the hydrolysis of acetonitrile (CH₃CN) in the presence of an acid or base to produce methanamine[ \text{CH}_3\text{CN} + 2\text{H}_2\text{O} \rightarrow \text{CH}_3\text{NH}_2 + \text{HCOOH} ]
Industrial Production Methods
Industrial production of methanamine typically involves the reaction of methanol (CH₃OH) with ammonia (NH₃) in the presence of a catalystRitter reaction : [ \text{CH}_3\text{OH} + \text{NH}_3 \rightarrow \text{CH}_3\text{NH}_2 + \text{H}_2\text{O} ]
Análisis De Reacciones Químicas
Types of Reactions
Methanamine undergoes various chemical reactions, including:
Oxidation: Methanamine can be oxidized to form formaldehyde (CH₂O) and ammonia (NH₃).
Reduction: It can be reduced to form methane (CH₄) and ammonia.
Substitution: Methanamine can undergo nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst are used.
Substitution: Alkyl halides (e.g., methyl iodide) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formaldehyde and ammonia.
Reduction: Methane and ammonia.
Substitution: Secondary and tertiary amines, depending on the alkyl halide used.
Aplicaciones Científicas De Investigación
Methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Methanamine derivatives are used in the study of enzyme mechanisms and protein structure.
Medicine: It is used in the synthesis of drugs such as antihistamines and local anesthetics.
Industry: Methanamine is used in the production of resins, rubber chemicals, and dyes.
Mecanismo De Acción
Methanamine exerts its effects through various mechanisms:
Enzyme Inhibition: Methanamine derivatives can inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.
Protein Modification: It can react with amino acids in proteins, leading to changes in protein structure and function.
Cell Signaling: Methanamine can affect cell signaling pathways by interacting with receptors and other signaling molecules.
Comparación Con Compuestos Similares
Methanamine is similar to other primary amines such as ethylamine (C₂H₅NH₂) and propylamine (C₃H₇NH₂). it is unique in its small size and high reactivity, making it a valuable building block in organic synthesis. Similar compounds include:
Ethylamine: C₂H₅NH₂
Propylamine: C₃H₇NH₂
Butylamine: C₄H₉NH₂
Methanamine’s small size and high reactivity make it particularly useful in the synthesis of complex organic molecules, distinguishing it from its larger counterparts.
Propiedades
Número CAS |
65398-48-3 |
|---|---|
Fórmula molecular |
C3H10N2O2 |
Peso molecular |
106.12 g/mol |
Nombre IUPAC |
methanamine;methylcarbamic acid |
InChI |
InChI=1S/C2H5NO2.CH5N/c1-3-2(4)5;1-2/h3H,1H3,(H,4,5);2H2,1H3 |
Clave InChI |
PPNLXDXRZUZRTD-UHFFFAOYSA-N |
SMILES canónico |
CN.CNC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5,10-Triazabicyclo[8.3.1]tetradecane](/img/structure/B14480922.png)
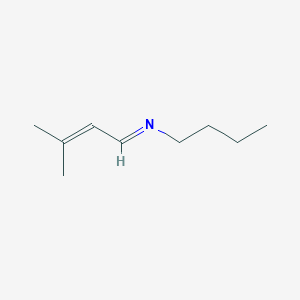
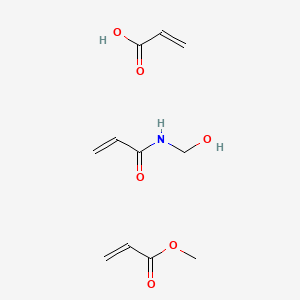
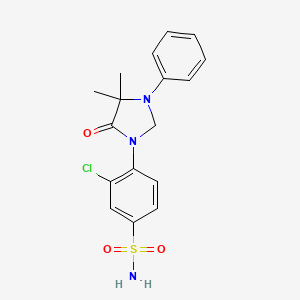
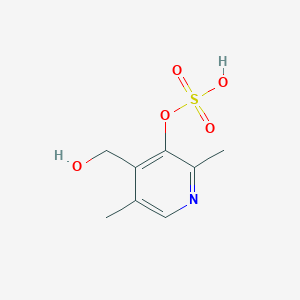
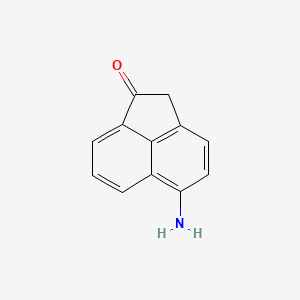
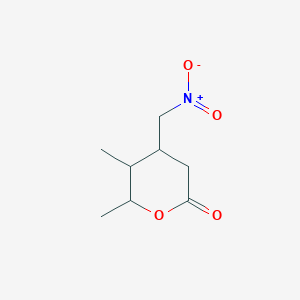

![4-Methyl-1-[(propan-2-yl)sulfanyl]dec-1-en-4-ol](/img/structure/B14480966.png)
![Spiro[2.3]hexane-5-carbohydrazide](/img/structure/B14480973.png)
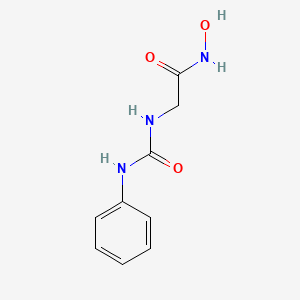

![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-4-azido-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14480994.png)
